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  • Product: Heptadecanoic Acid
  • CAS: 67701-03-5

Core Science & Biosynthesis

Foundational

The Microbial Origins of Heptadecanoic Acid (C17:0): Biosynthetic Pathways, Quantitative Dynamics, and Translational Methodologies

The Paradigm Shift in Odd-Chain Fatty Acids Historically, odd-chain saturated fatty acids (OCSFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were utilized almost exclusively as passive biomarkers...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Odd-Chain Fatty Acids

Historically, odd-chain saturated fatty acids (OCSFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were utilized almost exclusively as passive biomarkers for the dietary intake of ruminant dairy fats[1]. However, recent advancements in high-resolution metabolomics and metagenomics have catalyzed a paradigm shift. We now recognize that the gut microbiome serves as a substantial endogenous engine for OCSFA production.

Clinically, circulating concentrations of combined C15:0 and C17:0 exhibit a strong inverse correlation with cardiometabolic disorders, with elevated levels associated with an approximately 2[2]. While C15:0 levels correlate linearly with dietary intake, C17:0 concentrations are tightly regulated by de novo biosynthesis within the gut microbiome and subsequent host metabolism, making it a critical target for microbiome-directed therapeutics[1].

Mechanistic Elucidation: De Novo Biosynthesis of C17:0

The biosynthesis of even-chain fatty acids relies on acetyl-CoA. In stark contrast, the microbial biosynthesis of odd-chain long-chain fatty acids (LCFAs) initiates with propionyl-CoA [2].

  • The Propionate Primer: The pathway begins in the colon, where specialized bacterial communities ferment dietary fibers into short-chain fatty acids (SCFAs)[2]. Propionate, a primary SCFA, is converted to propionyl-CoA through the combined action of acetate kinase (Ack) and phosphotransacetylase (Pta), or directly via propionyl-CoA synthetase (PrpE)[2][3].

  • FAS II Initiation: In bacterial genera such as Prevotella, Lactobacillus, and Alistipes, the Type II Fatty Acid Synthesis (FAS II) machinery drives elongation[4]. The enzyme β-ketoacyl-ACP synthase III (FabH) exhibits unique substrate flexibility, condensing the 3-carbon propionyl-CoA primer with malonyl-ACP to form a 5-carbon intermediate (3-keto-valeryl-ACP)[3].

  • Chain Elongation: Successive cycles of reduction, dehydration, and elongation (mediated by FabG, FabZ, and FabI) add two carbons per cycle[2]. Seven elongation cycles yield C15:0, and an eighth cycle produces C17:0[2].

Biosynthesis Fiber Dietary Fibers Propionate Propionate (C3:0) Fiber->Propionate Gut Microbial Fermentation PropionylCoA Propionyl-CoA Propionate->PropionylCoA Ack/Pta or PrpE KetoValeryl 3-Keto-valeryl-ACP (C5) PropionylCoA->KetoValeryl FabH (KAS III) Condensation MalonylACP Malonyl-ACP (C2 donor) MalonylACP->KetoValeryl FASII FAS II Elongation (5 Cycles) KetoValeryl->FASII FabG, FabZ, FabI C15 Pentadecanoic Acid (C15:0) FASII->C15 Thioesterase (TE) C17 Heptadecanoic Acid (C17:0) C15->C17 +1 Elongation Cycle

Gut microbial de novo biosynthesis pathway of C17:0 utilizing a propionyl-CoA primer.

Quantitative Metabolomics: C17:0 Profiles in Mammalian Systems

Quantitative lipidomics reveal that C17:0 dynamics differ fundamentally from C15:0. While high-dairy diets significantly increase plasma C15:0, they often fail to alter C17:0 levels, suggesting a distinct regulatory mechanism governed by microbial output and host α-oxidation[1].

Table 1: Quantitative Dynamics of C15:0 and C17:0 in Mammalian Models
Parameter / ModelC15:0 DynamicsC17:0 DynamicsMechanistic Insight
Human Dairy Supplementation (56 Days) ~22% increase in plasma levelsNo significant change across interventionC15:0 correlates with dietary intake; C17:0 is tightly regulated by endogenous/microbial biosynthesis[1].
Neonatal Maternal Separation (NMS) Rats Increased in colon lumenSignificantly increased in colon lumenExcess intracolonic C17:0 promotes colonic muscle contraction and stool frequency[4].
Conventional vs. Germ-Free Mice 32% lower in conventional liver21% lower in conventional liverHepatic OCFA formation is heavily influenced by microbial colonization status[5].
Cardiovascular Disease Risk Inverse correlationInverse correlationCombined elevated C15:0 and C17:0 are associated with ~15% lower CVD risk[2].

Experimental Methodologies: Validating C17:0 Biosynthesis

To definitively isolate the gut microbiome's contribution to systemic C17:0 from host peroxisomal α-oxidation of stearic acid (C18:0), rigorous in vivo isotope tracing must be employed.

Workflow Gnotobiotic 1. Gnotobiotic Mice Colonization Isotope 2. 13C-Propionate Gavage Gnotobiotic->Isotope Collection 3. Fecal & Plasma Harvest Isotope->Collection Extraction 4. Lipid Extraction (+ C19:0 Standard) Collection->Extraction Derivatization 5. FAME Derivatization Extraction->Derivatization GCMS 6. GC-MS/MS Isotope Tracing Derivatization->GCMS

Workflow for in vivo stable isotope tracing of microbial C17:0 biosynthesis.

Protocol: In Vivo Stable Isotope Tracing and GC-MS/MS Quantification

This protocol is designed as a self-validating system to track carbon flux from microbial fermentation into host systemic circulation.

Step 1: Animal Colonization and Isotope Delivery

  • Action: Utilize Germ-Free (GF) C57BL/6 mice and colonize them with a defined consortium of SLCFA-producing bacteria (e.g., Prevotella, Alistipes)[4]. Administer 1-13C-propionate via oral gavage (100 mg/kg) daily for 7 days.

  • Causality: GF mice lack background microbial propionate. Colonizing them with defined taxa ensures the 13C-propionate tracer is incorporated exclusively via microbial FAS II elongation, definitively uncoupling it from host α-oxidation.

Step 2: Lipid Extraction (Modified Folch Method)

  • Action: Harvest fecal pellets and plasma. Spike samples with 10 µg of Nonadecanoic acid (C19:0) prior to homogenizing in a 2:1 chloroform:methanol mixture. Add 0.2 volumes of 0.9% NaCl to induce phase separation and collect the lower organic phase.

  • Causality & Self-Validation: C19:0 is virtually absent in mammalian tissues. Its inclusion acts as an internal standard; calculating its recovery rate validates the extraction efficiency and normalizes matrix effects across heterogeneous biological samples.

Step 3: FAME Derivatization

  • Action: Evaporate the organic phase under nitrogen gas. Resuspend in 14% Boron trifluoride (BF3) in methanol and incubate at 90°C for 60 minutes.

  • Causality: Free fatty acids and complex lipids are non-volatile and cannot be resolved by gas chromatography. BF3 catalyzes transesterification, converting lipids into highly volatile Fatty Acid Methyl Esters (FAMEs), which are essential for precise chromatographic separation.

Step 4: GC-MS/MS Analysis and Flux Elucidation

  • Action: Inject 1 µL of FAME extract into a GC-MS/MS equipped with a polar capillary column. Operate in Multiple Reaction Monitoring (MRM) mode, targeting the m/z shifts corresponding to 13C incorporation (M+1 to M+3 isotopologues).

  • Causality: MRM provides exceptional signal-to-noise ratios, allowing the detection of trace microbial 13C-C17:0 against a massive background of even-chain host lipids.

Clinical and Pharmacological Implications

Microbially derived C17:0 is a highly bioactive lipid. In the gastrointestinal tract, an excess of intracolonic C17:0 has been shown to 4, offering a mechanistic link between gut dysbiosis and GI motility disorders[4]. Systemically, the β-oxidation of C17:0 yields propionyl-CoA, which enters the TCA cycle as succinyl-CoA. This unique anaplerotic reaction replenishes metabolic intermediates and supports gluconeogenesis—a metabolic bypass strictly unavailable to even-chain fatty acids, which yield only acetyl-CoA[6].

References

  • Jenkins, B. J. et al. "Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance." Scientific Reports (2017). 1

  • Zhao, L. et al. "Saturated long-chain fatty acid-producing bacteria contribute to enhanced colonic motility in rats." Microbiome (2018). 4

  • Weitkunat, K. et al. "Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent." MDPI Nutrients (2021). 5

  • "Gut Microbiota-Derived Small Molecules in Atherosclerosis: Biosynthesis, Mechanistic Insights, and Translational Potential." Journal of Natural Products - ACS Publications (2026). 2

  • "Recent advances in microbial production of odd-chain fatty acids." PMC - NIH (2026). 3

  • "Tridecanoic Acid (C13): The Odd-Chain Fatty Acid With Big Implications." News-Medical.Net (2025).6

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Exploratory

The Physiological Properties of Margaric Acid (C17:0) in Metabolic Syndrome: A Technical Whitepaper

Executive Summary For decades, odd-chain saturated fatty acids (OCS-FAs) such as margaric acid (heptadecanoic acid, C17:0) were relegated to the role of inert internal standards in lipidomics. However, recent epidemiolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, odd-chain saturated fatty acids (OCS-FAs) such as margaric acid (heptadecanoic acid, C17:0) were relegated to the role of inert internal standards in lipidomics. However, recent epidemiological and translational research has catalyzed a paradigm shift, identifying C17:0 as a highly bioactive lipid and an independent inverse biomarker for metabolic syndrome (MetS), type 2 diabetes, and cardiovascular disease[1]. This whitepaper synthesizes the pathophysiological mechanisms of C17:0, focusing on its role in attenuating hyperferritinemia and suppressing the JAK2/STAT3 inflammatory axis. Furthermore, it provides validated, step-by-step experimental workflows for researchers investigating OCS-FAs in drug development and metabolic research.

Pathophysiological Mechanisms of C17:0

Attenuation of Hyperferritinemia and Iron Overload

Hyperferritinemia is a critical, independent risk factor for the progression of metabolic syndrome, driving oxidative stress and insulin resistance through iron deposition in hepatic Kupffer cells[2]. Groundbreaking comparative physiological studies utilizing the bottlenose dolphin (Tursiops truncatus)—a highly relevant natural model for human MetS—demonstrated that a dietary deficiency in C17:0 directly correlates with elevated serum ferritin, hyperinsulinemia, and hypertriglyceridemia[2].

When dolphins with MetS were transitioned to a diet rich in C17:0 (via specific fish like mullet and pinfish), serum C17:0 levels increased, leading to a rapid, linear decrease in ferritin and the normalization of fasting insulin and glucose[2]. The causality lies in C17:0's ability to stabilize erythrocyte membranes and modulate hepatic acute-phase responses, thereby preventing iron-induced lipotoxicity[3]. In human cohorts, morbidly obese patients exhibit a significant negative correlation between serum margaric acid proportions and acute-phase proteins such as C-Reactive Protein (CRP)[4].

Suppression of the JAK2/STAT3 Inflammatory Axis

At the cellular level, C17:0 exerts potent anti-inflammatory effects by modulating kinase signaling cascades. In primary hepatocyte models and non-small cell lung cancer (NSCLC) cells, C17:0 treatment significantly suppresses the phosphorylation of Janus Kinase 2 (JAK2) and its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3)[5][6].

The JAK2/STAT3 pathway is classically hyperactivated by pro-inflammatory cytokines like IL-6 during metabolic dysfunction. By inhibiting this axis, C17:0 downregulates the transcription of inflammatory cytokines (e.g., TNF-α), thereby mitigating hepatic inflammation and breaking the cycle of diet-induced hepatic steatosis[6].

Pathway C17 Margaric Acid (C17:0) Ferritin Serum Ferritin C17->Ferritin Downregulates JAK2 p-JAK2 C17->JAK2 Inhibits Kupffer Kupffer Cell Iron Overload Ferritin->Kupffer Prevents STAT3 p-STAT3 JAK2->STAT3 Blocks Activation Inflammation Hepatic Inflammation STAT3->Inflammation Attenuates MetS Metabolic Syndrome Kupffer->MetS Alleviates Inflammation->MetS Improves Insulin Sensitivity

Fig 1: Mechanistic pathways of Margaric Acid (C17:0) in alleviating Metabolic Syndrome.

Quantitative Biomarker Profiling

Clinical and veterinary epidemiological data establish clear phenotypic distinctions based on circulating C17:0 concentrations[2][7]. The table below summarizes the quantitative thresholds and their physiological implications.

Metabolic ParameterHigh C17:0 Phenotype (>1.0% of total FA)Low C17:0 Phenotype (<0.4% of total FA)Physiological Causality & Clinical Implication
Serum Ferritin Normal (<150 ng/mL)Elevated (>300 ng/mL)C17:0 prevents erythrocyte fragility and reduces iron overload in Kupffer cells[2][3].
Fasting Insulin Normal (2 ± 5 μIU/mL)Elevated (11 ± 12 μIU/mL)Suppression of hepatic inflammation restores insulin receptor substrate (IRS) signaling[2].
Triglycerides Normal (<100 mg/dL)Elevated (>150 mg/dL)Attenuation of de novo lipogenesis and improved lipid partitioning[2].
CRP / Acute Phase Low / SuppressedElevatedNegative correlation with systemic acute-phase proteins (CRP/Albumin ratio)[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice. These workflows are designed as self-validating systems incorporating strict quality control (QC) measures.

Protocol: GC-MS Quantification of Plasma C17:0

Because C17:0 is an endogenous target, traditional lipidomics workflows must be adapted to use a different odd-chain fatty acid as an internal standard.

  • Step 1: Internal Standard Spiking.

    • Action: Spike 100 μL of plasma with 10 μg of Nonadecanoic acid (C19:0).

    • Causality: C19:0 behaves chemically identical to C17:0 during extraction but is virtually absent in mammalian plasma. This allows for absolute quantification and corrects for any lipid loss during the extraction phases.

  • Step 2: Modified Folch Extraction.

    • Action: Add 2 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously. Centrifuge at 3000 x g for 10 minutes to separate phases.

    • Causality: The 2:1 organic solvent ratio effectively disrupts hydrogen bonds and hydrophobic interactions between circulating lipids and plasma carrier proteins (like albumin), forcing the lipids into the lower chloroform phase.

  • Step 3: FAME Derivatization.

    • Action: Evaporate the chloroform phase under nitrogen gas. Add 1 mL of Boron trifluoride (BF3) in methanol (14%) and heat at 90°C for 60 minutes.

    • Causality: Free fatty acids possess high boiling points and interact strongly with GC column stationary phases, causing severe peak tailing. BF3 catalyzes the esterification of fatty acids into Fatty Acid Methyl Esters (FAMEs), drastically increasing their volatility and thermal stability for clean chromatographic resolution.

  • Step 4: GC-MS Analysis & Validation.

    • Action: Inject 1 μL into the GC-MS operating in Electron Ionization (EI) mode.

    • Self-Validation: Run a blank solvent injection between every 10 samples to confirm the absence of column carryover. Quantify the C17:0 peak area strictly relative to the C19:0 internal standard peak area.

Workflow Plasma Plasma Sample (+ C19:0 IS) Folch Folch Extraction (CHCl3:MeOH) Plasma->Folch BSA FAME Derivatization (BF3/MeOH) Folch->BSA GCMS GC-MS Analysis BSA->GCMS Data Absolute Quantification GCMS->Data

Fig 2: Self-validating lipidomics workflow for absolute quantification of plasma C17:0.

Protocol: In Vitro JAK2/STAT3 Suppression Assay in Hepatocytes

To evaluate the anti-inflammatory efficacy of C17:0 in vitro, researchers must carefully control lipid solubility and basal cellular states[6].

  • Step 1: BSA-Conjugation of C17:0.

    • Action: Dissolve C17:0 in ethanol, then complex it with fatty acid-free Bovine Serum Albumin (BSA) in a 4:1 molar ratio at 37°C for 1 hour.

    • Causality: Long-chain saturated fatty acids are highly lipophilic and will precipitate in aqueous cell culture media. Complexing C17:0 with BSA mimics physiological lipid transport, ensuring the fatty acid remains in solution and is actively taken up by cellular transporters (e.g., CD36).

  • Step 2: Serum Starvation.

    • Action: Culture primary hepatocytes in serum-free DMEM for 12 hours prior to treatment.

    • Causality: Fetal Bovine Serum (FBS) contains unknown concentrations of growth factors and endogenous lipids. Starvation synchronizes the cell cycle and reduces basal kinase phosphorylation, maximizing the signal-to-noise ratio when measuring kinase inhibition.

  • Step 3: IL-6 Stimulation and Lysis.

    • Action: Pre-treat cells with BSA-C17:0 (50 μM) for 24 hours, followed by stimulation with recombinant IL-6 (20 ng/mL) for 30 minutes. Lyse cells immediately in ice-cold RIPA buffer supplemented with sodium orthovanadate and protease inhibitors.

    • Causality: IL-6 specifically binds the gp130 receptor to robustly activate JAK2. Sodium orthovanadate is a potent phosphatase inhibitor; without it, endogenous phosphatases will rapidly dephosphorylate JAK2/STAT3 during the lysis process, yielding false-negative results.

  • Step 4: Western Blotting (Self-Validation).

    • Action: Probe membranes for p-JAK2 and p-STAT3, strip the membrane, and re-probe for total JAK2, total STAT3, and GAPDH.

    • Self-Validation: Normalizing the phosphorylated signal to the total kinase protein ensures that the observed reduction in signal is due to true kinase inhibition by C17:0, rather than generalized protein degradation or unequal well loading.

Translational Perspectives for Drug Development

The physiological properties of margaric acid present a compelling case for its development as a targeted nutritional therapeutic or pharmacological adjunct. Unlike polyunsaturated fatty acids (PUFAs), which are highly susceptible to lipid peroxidation, C17:0 is fully saturated and chemically stable. Its dual ability to act as an independent biomarker for metabolic health and as an active suppressor of the JAK2/STAT3 inflammatory cascade positions C17:0 as a prime candidate for treating hyperferritinemia-associated metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and potentially specific cancer phenotypes[2][5][6]. Future clinical trials must prioritize standardized dosing regimens and liposomal delivery systems to maximize bioavailability.

References

  • Venn-Watson SK, Parry C, Baird M, Stevenson S, Carlin K, Daniels R, Smith CR, Jones R, Wells RS, Ridgway S, Jensen ED (2015). Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins. PLoS One. 2

  • Jenkins B, West JA, Koulman A (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (via PMC). 1

  • Venn-Watson S (2024). The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome. Metabolites (MDPI).3

  • Xu L, et al. (2022). Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance. Oncology Reports (via ResearchGate). 5

  • Krüger M, et al. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. Nutrients (via PMC).6

  • Rocha et al. (2016). Relationship between Acute Phase Proteins and Serum Fatty Acid Composition in Morbidly Obese Patients. Disease Markers (via PMC). 4

Sources

Foundational

The Pharmacokinetics and Tissue Distribution of Heptadecanoic Acid (C17:0) In Vivo: A Technical Whitepaper

Executive Summary Historically relegated to the status of a mere dietary biomarker for dairy intake, heptadecanoic acid (C17:0)—an odd-chain saturated fatty acid (OCFA)—has emerged as a potent signaling molecule with pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically relegated to the status of a mere dietary biomarker for dairy intake, heptadecanoic acid (C17:0)—an odd-chain saturated fatty acid (OCFA)—has emerged as a potent signaling molecule with profound implications for metabolic and cellular health. Higher circulating levels of C17:0 are inversely correlated with metabolic syndrome, type 2 diabetes, and systemic inflammation.

As drug development pivots toward lipid-based therapeutics, understanding the in vivo behavior of C17:0 is no longer optional; it is a critical prerequisite. This whitepaper synthesizes the pharmacokinetics (PK), organ-specific tissue distribution, and molecular signaling pathways of C17:0. Furthermore, it details field-proven, self-validating methodologies—specifically GC-MS profiling and 18F-FTHA PET/CT imaging—to empower researchers with robust experimental frameworks.

In Vivo Pharmacokinetics: Absorption, Distribution, and Elimination

The pharmacokinetic profile of C17:0 is dictated by its aliphatic chain length, which governs its lipophilicity, intestinal absorption, and subsequent compartmentalization.

Following oral administration, C17:0 is rapidly absorbed via the lymphatic system and packaged into chylomicrons, bypassing immediate hepatic first-pass metabolism 1[1]. Kinetic modeling demonstrates that C17:0 best fits a 2-compartment model , reflecting an initial rapid distribution phase into the central plasma compartment, followed by a slower peripheral tissue distribution phase 2[2].

In my experience designing lipid kinetic assays, a critical observation is that the elimination half-life of OCFAs is directly proportional to their chain length. For C17:0, peak plasma concentrations ( Tmax​ ) are typically achieved within 1 to 2 hours post-dose, followed by a steady decline over a 24-hour period 3[3].

Table 1: Consensus Pharmacokinetic Parameters of Oral C17:0
ParameterValue / DescriptionMechanistic Implication
Tmax​ 1.0 - 2.0 hoursRapid intestinal absorption and chylomicron packaging.
Cmax​ Dose-dependent (~2.5-5 µg/mL at 35 mg/kg)Achieves physiologically relevant concentrations for PPAR activation 4[4].
t1/2​ ~2 - 6 hoursFits a 2-compartment model; elimination correlates with chain length.
Bioavailability High (lipid-vehicle dependent)Enhanced when co-administered with dietary fats or methylcellulose suspensions.

Tissue Distribution and Subcellular Partitioning

To accurately map the tissue distribution of C17:0, the field relies heavily on 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (18F-FTHA) , a positron-emitting analog. The sulfur substitution at the 6-position is a brilliant biochemical roadblock: it allows the fatty acid to enter the mitochondria and undergo the initial steps of β -oxidation, but prevents complete degradation. This traps the radiotracer within the tissue, providing a self-validating, cumulative signal of fatty acid influx .

  • Hepatic Uptake: The liver acts as a primary metabolic sink for C17:0. In vivo PET studies utilizing metabolite-corrected input functions reveal a high hepatic influx rate constant ( Ki​≈0.34 ml/min/ml) 5[5].

  • Myocardial Retention: The heart exhibits rapid accumulation of C17:0 analogs, reaching a maximal heart-to-blood uptake ratio within 5 minutes, with a prolonged elimination half-life exceeding 60 minutes 6[6].

  • Neurological Penetration: C17:0 successfully crosses the blood-brain barrier. Pathologically, global brain fatty acid uptake of 18F-FTHA is elevated by up to 50% in patients with metabolic syndrome compared to healthy controls .

Table 2: Tissue Distribution & Subcellular Partitioning (via 18F-FTHA PET)
Tissue / CompartmentUptake CharacteristicSubcellular Partitioning
Liver High influx ( Ki​≈0.34 ml/min/ml)Rapid incorporation into triglycerides and phospholipids.
Myocardium Prolonged retention ( t1/2​>60 min)Predominantly oxidized; trapped in mitochondria (18F-FTHA).
Brain Crosses BBB (Elevated in MetS)Incorporated into complex structural lipids (phospholipids).
Subcellular Pool Universal across tissuesMajority resides in Phospholipid/Diacylglycerol fractions, followed by Free Fatty Acids 7[7].

Molecular Mechanisms: Cellular Signaling and Metabolism

Once internalized by CD36 or passive diffusion, C17:0 acts as a pleiotropic signaling lipid. Its therapeutic efficacy is driven by three primary axes:

  • PPAR α/δ Activation: C17:0 serves as a dual, partial agonist for Peroxisome Proliferator-Activated Receptors (PPAR) α and δ . This activation upregulates genes responsible for mitochondrial β -oxidation, effectively clearing ectopic lipid deposition in the liver and skeletal muscle 8[8].

  • AMPK Phosphorylation: By activating AMP-activated protein kinase (AMPK), C17:0 promotes the translocation of GLUT4 to the plasma membrane, enhancing insulin-independent glucose uptake 8[8].

  • JAK2/STAT3 Inhibition: In oncology and fibrotic models, C17:0 has been shown to suppress the stemness of cancer cells (e.g., MCF-7/SC) by directly inhibiting the JAK2/STAT3 inflammatory signaling cascade 9[9].

G C17 Heptadecanoic Acid (C17:0) CellMem Cell Membrane Transporters (CD36) C17->CellMem PPAR PPAR α/δ Activation CellMem->PPAR AMPK AMPK Phosphorylation CellMem->AMPK JAK2 JAK2/STAT3 Inhibition CellMem->JAK2 BetaOx Mitochondrial β-Oxidation PPAR->BetaOx GLUT4 GLUT4 Translocation AMPK->GLUT4 Inflam Inflammation & Stemness JAK2->Inflam

Fig 1: C17:0 cellular signaling, highlighting PPAR/AMPK activation and JAK2/STAT3 inhibition.

Methodology: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vivo Pharmacokinetic Profiling via ECNI-GC-MS

Causality & Self-Validation: To accurately map the PK profile of C17:0 against a high endogenous lipid background, standard quantification is insufficient. We employ deuterated C17:0 ( d33​ -C17:0) combined with Electron Capture Negative Ionization (ECNI) GC-MS. The mass shift provides a self-validating internal control, ensuring the measured AUC reflects the administered dose rather than dietary fluctuations.

  • Subject Preparation & Dosing: Fast animal models (e.g., Sprague Dawley rats) for 12 hours to establish baseline lipid metabolism. Administer an oral gavage of 35 mg/kg d33​ -C17:0 suspended in 0.5% methylcellulose.

  • Serial Blood Sampling: Collect whole blood via jugular catheter at t=0,0.5,1,2,4,8,12, and 24 hours. Centrifuge immediately to isolate plasma.

  • Lipid Extraction (Folch Method): Add 10 µL of plasma to a 2:1 Chloroform:Methanol solution. Causality: This specific solvent ratio ensures complete disruption of lipid-protein complexes (e.g., albumin-bound FFAs). Spike with a distinct internal standard (e.g., d3​ -C15:0) to calculate extraction recovery.

  • Derivatization: React the lipid extract with pentafluorobenzyl bromide (PFB-Br). Causality: PFB esters provide superior sensitivity under ECNI conditions compared to standard methyl esters (FAMEs), allowing detection at sub-nanomolar concentrations.

  • GC-MS Analysis: Inject into a capillary column GC-MS operating in ECNI mode. Quantify the d33​ -C17:0 peak against the internal standard curve.

Protocol 2: Non-Invasive Tissue Partitioning via 18F-FTHA PET/CT

Causality & Self-Validation: Standard radiolabeled lipids wash out rapidly due to β -oxidation. By utilizing 18F-FTHA, the sulfur atom at position 6 halts β -oxidation. The tracer becomes trapped in the mitochondria, creating a self-validating cumulative signal of true fatty acid influx without the confounding variable of rapid metabolic efflux.

  • Radiotracer Administration: Fast subjects for 12 hours. Administer an intravenous bolus of ~182 MBq of 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (18F-FTHA).

  • Dynamic PET/CT Acquisition: Immediately initiate a dynamic PET scan over 60 to 120 minutes. Co-register with CT for precise anatomical region-of-interest (ROI) drawing (Liver, Heart, Brain).

  • Arterial Blood Sampling: Concurrently draw arterial blood to measure plasma radioactivity. Crucial Step: Perform TLC to separate intact 18F-FTHA from radioactive metabolites.

  • Kinetic Modeling (Patlak Graphical Analysis): Calculate the tissue influx rate constant ( Ki​ ). Causality: You must use a metabolite-corrected input function. Utilizing uncorrected functions leads to a remarkable underestimation of liver FFA uptake due to the presence of circulating, non-target radiometabolites 5[5].

Workflow Prep Subject Fasting & Prep Tracer 18F-FTHA Administration Prep->Tracer PET Dynamic PET/CT Acquisition Tracer->PET Blood Arterial Blood Sampling Tracer->Blood Model Kinetic Modeling (Patlak Plot) PET->Model Blood->Model Input Function Output Tissue FA Uptake Quantification Model->Output

Fig 2: 18F-FTHA PET/CT workflow for in vivo quantification of tissue-specific fatty acid uptake.

Conclusion

Heptadecanoic acid (C17:0) is a highly bioavailable, odd-chain fatty acid with a distinct pharmacokinetic profile and targeted tissue distribution. By leveraging advanced analytical techniques like deuterated GC-MS and 18F-FTHA PET/CT, researchers can accurately quantify its metabolic fate. As the evidence mounts for its role as an essential fatty acid and a modulator of PPAR and JAK2/STAT3 pathways, C17:0 stands at the forefront of next-generation lipid therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Quantification of Heptadecanoic Acid (C17:0) from Biological Tissues

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Solid Biological Tissues (Liver, Brain, Adipose) Analytes: Heptadecanoic Acid (C17:0) and Global Lipidome Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Matrix: Solid Biological Tissues (Liver, Brain, Adipose) Analytes: Heptadecanoic Acid (C17:0) and Global Lipidome

Executive Summary & Mechanistic Context

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid (OCFA) that has historically served as a universal internal standard in lipidomics due to the assumption that mammals cannot synthesize it. However, recent clinical insights have repositioned C17:0 as a critical bioactive biomarker associated with dietary dairy intake and metabolic health.

When absolute quantitation of endogenous C17:0 is required, researchers can no longer use it as a standard; instead, they must employ stable isotope-labeled analogs (e.g., C17:0-d33) or alternative OCFAs (e.g., C19:0) 1. Extracting C17:0 from solid tissues requires a robust biphasic solvent system that maximizes recovery while preventing the oxidation of co-extracted polyunsaturated fatty acids (PUFAs). This application note benchmarks traditional extraction methods against modern high-throughput protocols and provides a self-validating, step-by-step methodology for MTBE-based extraction and FAME derivatization.

Causality in Solvent Selection: Folch vs. Bligh-Dyer vs. MTBE

The selection of a lipid extraction solvent is dictated by the dielectric constant of the solvent mixture, the lipid content of the tissue, and the physical density of the organic phase.

  • The Folch Method (Chloroform/Methanol 2:1): The Folch method remains the gold standard for solid tissues. Its high sample-to-solvent ratio (1:20 v/v) provides immense solvating capacity. This is critical because tissues containing >2% lipid (such as brain or adipose) rapidly saturate lower-volume solvent systems 2.

  • The Bligh & Dyer Method (Chloroform/Methanol/Water 1:2:0.8): Originally designed for biological fluids, this method utilizes a much lower sample-to-solvent ratio (1:4 v/v). When applied to high-lipid solid tissues, Bligh & Dyer fails to partition all neutral lipids into the organic phase, resulting in an underestimation of total lipid content by up to 50% 3.

  • The Matyash Method (MTBE/Methanol 3:1): While Folch is highly efficient, chloroform has a density of 1.49 g/mL, causing the lipid-rich organic phase to sink below the aqueous layer and the precipitated protein disk. Aspirating this bottom layer requires piercing the protein disk, which clogs pipette tips and prevents robotic automation. Methyl tert-butyl ether (MTBE) has a density of 0.74 g/mL. Consequently, the MTBE method forces the lipid-rich organic layer to float on top of the aqueous phase, enabling clean, automated liquid handling without sacrificing extraction efficiency [[4]]().

Quantitative Benchmarking of Extraction Methods
Extraction MethodSolvent SystemOptimal Sample:Solvent RatioOrganic Phase PositionLipid Yield (>2% Tissue Lipid)Automation Suitability
Folch CHCl₃:MeOH (2:1)1:20 (v/v)Lower (High Density)>95% (Gold Standard)Low (Requires piercing protein disk)
Bligh & Dyer CHCl₃:MeOH:H₂O (1:2:0.8)1:4 (v/v)Lower (High Density)<50% (Severe underestimation)Low
Matyash (MTBE) MTBE:MeOH:H₂O (10:3:2.5)1:20 to 1:100 (v/v)Upper (Low Density)>95% (Equivalent to Folch)High (Clean top-layer aspiration)

Workflow Visualization

The following diagram illustrates the mechanistic divergence between traditional high-density extractions (Folch) and modern low-density extractions (MTBE) prior to derivatization.

G T Biological Tissue Sample (Liver, Adipose, Brain) H Homogenization & Quenching (Spike C19:0 IS) T->H S Extraction Method H->S F Folch Method (CHCl3:MeOH 2:1) S->F M Matyash Method (MTBE:MeOH 3:1) S->M PF Lower Organic Phase (Lipids in Chloroform) F->PF PM Upper Organic Phase (Lipids in MTBE) M->PM D FAME Derivatization (Spike C17:0-d33 IS) PF->D PM->D A GC-MS / LC-MS Analysis D->A

Caption: Workflow comparing Folch and MTBE lipid extraction phase separations prior to GC-MS.

Self-Validating Experimental Protocol: The MTBE-FAME Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing a dual-spike internal standard (IS) strategy, researchers can mathematically isolate extraction losses from instrumental suppression.

  • Extraction IS (Spiked at Step 1): Nonadecanoic acid (C19:0) tracks physical losses during homogenization and phase partitioning.

  • Analytical IS (Spiked at Step 5): Deuterated heptadecanoic acid (C17:0-d33) tracks derivatization efficiency and GC-MS ionization variance.

Materials Required
  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, LC-MS grade

  • Water, Milli-Q

  • 14% Boron trifluoride (BF₃) in methanol (Derivatization reagent)

  • Internal Standards: C19:0 and C17:0-d33

Step-by-Step Methodology

Step 1: Tissue Disruption and Metabolic Quenching

  • Weigh 10–20 mg of frozen tissue (e.g., liver or brain) into a 2 mL reinforced homogenization tube containing a 5 mm stainless steel bead.

  • Immediately add 200 µL of ice-cold methanol containing 10 µg/mL of the C19:0 Extraction IS.

  • Causality: Methanol instantly denatures endogenous lipases, preventing ex vivo lipid degradation. Adding the IS before disruption ensures it undergoes the exact same physical stresses as the endogenous C17:0.

Step 2: Homogenization

  • Homogenize the tissue using a bead-beater at 4.5 m/s for two 30-second cycles 1.

  • Place the homogenate on ice for 5 minutes to dissipate kinetic heat generated during bead-beating.

Step 3: MTBE Partitioning

  • Add 700 µL of MTBE to the homogenate.

  • Vortex vigorously for 10 seconds, then incubate on an orbital shaker at 4°C for 1 hour.

  • Causality: The highly non-polar MTBE penetrates the disrupted tissue matrix, effectively solubilizing hydrophobic lipid classes (including free C17:0, triglycerides, and phospholipids).

Step 4: Biphasic Separation

  • Add 200 µL of Milli-Q water to the mixture to induce phase separation.

  • Centrifuge the tubes at 10,000 × g for 10 minutes at 4°C.

  • Causality: The addition of water alters the dielectric constant of the mixture. Because MTBE is less dense than water, the lipid-rich organic layer forms cleanly on the top, leaving the dense protein matrix trapped at the bottom of the aqueous layer 4.

Step 5: Collection and Analytical Spiking

  • Carefully aspirate 500 µL of the upper MTBE layer and transfer it to a clean glass GC vial.

  • Spike the extract with 10 µg/mL of the C17:0-d33 Analytical IS.

  • Evaporate the MTBE to complete dryness under a gentle stream of nitrogen gas.

Step 6: FAME Derivatization for GC-MS

  • Add 1 mL of 14% BF₃ in methanol to the dried lipid film.

  • Seal the vial and incubate at 80°C for 60 minutes 5.

  • Allow the vial to cool, then add 1 mL of hexane and 500 µL of water. Vortex to extract the derivatized lipids.

  • Collect the upper hexane layer for GC-MS analysis.

  • Causality: Free fatty acids possess active carboxyl groups that interact with GC column stationary phases, causing severe peak tailing and thermal degradation. BF₃ catalyzes the esterification of C17:0 into methyl heptadecanoate (a FAME), neutralizing its polarity and yielding sharp, quantifiable chromatographic peaks 6.

References

  • Advances in Lipid Extraction Methods—A Review Source: MDPI URL: [Link]

  • Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue Source: VLIZ / Lipids URL:[Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: LIPID MAPS URL: [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome Source: MDPI URL:[Link]

  • LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study Source: MDPI / University of Cambridge URL: [Link]

  • Dual extraction of mRNA and lipids from a single biological sample Source: NIH (PMC) URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for Heptadecanoic Acid (C17:0) in Gas Chromatography

Introduction & Rationale Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid. Because the endogenous synthesis of odd-chain fatty acids is negligible in most mammalian and bacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid. Because the endogenous synthesis of odd-chain fatty acids is negligible in most mammalian and bacterial systems, C17:0 serves as the gold-standard internal standard (IS) for absolute quantification in lipidomics[1]. By spiking a known concentration of C17:0 into biological samples prior to lipid extraction, researchers can accurately correct for matrix effects, extraction losses, and volumetric variances during injection[2].

However, underivatized free fatty acids (FFAs) exhibit high boiling points and strong polarity due to their carboxylic acid functional groups. When injected directly into a Gas Chromatograph (GC), they form strong hydrogen bonds with the column's stationary phase. This thermodynamic interaction results in severe peak tailing, dimerization, and poor analytical sensitivity[3]. To resolve this, C17:0 and all native fatty acids must be derivatized into Fatty Acid Methyl Esters (FAMEs)—compounds that are highly volatile, non-polar, and thermally stable.

Mechanistic Principles of FAME Derivatization

The selection of a derivatization catalyst is entirely dictated by the lipid class being targeted. Understanding the chemical causality behind these reactions is critical for accurate quantification.

Acid-Catalyzed Esterification (BF3-Methanol): Boron trifluoride (BF3) acts as a strong Lewis acid. It coordinates with the carbonyl oxygen of the free fatty acid, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by methanol, yielding the methyl ester and water. Crucially, acid catalysis esterifies both free fatty acids and transesterifies bound lipids (e.g., triglycerides, phospholipids)[4].

Base-Catalyzed Transesterification (Sodium Methoxide): Base catalysis (using NaOMe or KOH/MeOH) relies on the methoxide ion directly attacking the ester bonds of complex lipids. While this reaction is rapid and occurs at milder temperatures, it cannot methylate free fatty acids like spiked C17:0[4]. Therefore, if C17:0 is added as a free fatty acid internal standard, acid catalysis is mandatory to ensure its recovery and detection.

Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction IS Spike C17:0 Internal Standard Extraction->IS Split Select Catalyst IS->Split Acid Acid-Catalyzed (BF3/MeOH) Methylates Free & Bound FAs Split->Acid Base Base-Catalyzed (NaOMe) Transesterifies Bound FAs Split->Base Phase Hexane Phase Separation Acid->Phase Base->Phase GC GC-FID or GC-MS Analysis Phase->GC

Fig 1: Workflow for lipid extraction and C17:0 FAME derivatization prior to GC analysis.

Experimental Protocols

To ensure a self-validating system, these protocols incorporate procedural blanks (to verify the absence of background C17:0 contamination) and visual phase-separation checks.

Protocol A: Acid-Catalyzed FAME Synthesis (BF3-Methanol)

Optimal for total fatty acid profiling and free C17:0 IS recovery.

Materials:

  • 14% Boron Trifluoride in Methanol (BF3/MeOH)[5][6]

  • Heptadecanoic acid (C17:0) standard (10 mg/mL in ethanol)[4]

  • GC-grade Hexane

  • Saturated NaCl solution

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Transfer the dried lipid extract (approx. 1-50 mg) into a glass screw-cap tube. Spike with 50 µL of the C17:0 internal standard (10 mg/mL)[4]. Causality: Spiking the IS directly into the raw extract ensures it undergoes the exact same thermodynamic stresses and extraction efficiencies as the native analytes.

  • Reagent Addition: Add 0.5 mL of 14% BF3/MeOH and 1 mL of hexane to the tube. Purge the tube with a gentle stream of nitrogen gas before sealing. Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of native polyunsaturated fatty acids (PUFAs) during the heating phase.

  • Heating: Incubate the sealed tube in a water bath or heating block at 70°C for 90 minutes[7]. Causality: 70°C provides the optimal thermodynamic energy to drive the esterification to completion without causing thermal degradation of the sample[7].

  • Quenching & Phase Separation: Remove the tube from heat and cool to room temperature. Add 1 mL of saturated NaCl solution and vortex vigorously for 30 seconds. Causality: The addition of saturated NaCl ("salting out") increases the ionic strength of the aqueous phase, forcefully driving the non-polar C17:0 FAMEs into the upper hexane layer.

  • Validation Check: Centrifuge at 1,000 x g for 5 minutes. The system is validated if a sharp, clear biphasic interface forms. A cloudy aqueous phase indicates incomplete phase separation; add an additional 0.5 mL of NaCl if necessary.

  • Collection: Carefully transfer the upper hexane layer to a GC auto-sampler vial for analysis.

Mechanism FFA Heptadecanoic Acid Complex BF3 Coordination FFA->Complex BF3 Attack Methanol Attack Complex->Attack CH3OH FAME C17:0 Methyl Ester Attack->FAME -H2O

Fig 2: Acid-catalyzed esterification mechanism of heptadecanoic acid using BF3-methanol.

Protocol B: Base-Catalyzed Transesterification (Sodium Methoxide)

Optimal for bound lipids (Triglycerides/Phospholipids) where FFA quantification is not required.

Step-by-Step Methodology:

  • Sample Preparation: Transfer the extracted lipids to a screw-cap tube. (Note: If using C17:0 as an IS for this specific protocol, it must be spiked as a bound lipid, such as triheptadecanoin, because free C17:0 will not derivatize under basic conditions)[4].

  • Reagent Addition: Add 1 mL of 2 M Sodium Methoxide (NaOCH3) in methanol.

  • Heating: Incubate at 50°C for 10-20 minutes. Causality: Base catalysis is highly reactive; extended heating or higher temperatures can cause unwanted saponification (soap formation) instead of transesterification.

  • Quenching: Add 0.1 mL of glacial acetic acid. Causality: Acetic acid neutralizes the basic catalyst, stopping the reaction and preventing the reverse hydrolysis of the newly formed FAMEs[4].

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex and centrifuge to separate the phases. Transfer the upper hexane layer to a GC vial.

Quantitative Data & Method Comparison

The following table summarizes the quantitative differences and operational parameters between the two primary derivatization strategies discussed:

ParameterAcid-Catalyzed (14% BF3/MeOH)Base-Catalyzed (2M NaOMe)
Target Lipids Free Fatty Acids & Bound LipidsBound Lipids Only
C17:0 FFA Derivatization Yield > 98%< 5% (Fails to methylate)
Optimal Temperature 70°C50°C
Reaction Time 30 - 90 minutes5 - 20 minutes
Artifact Risk Methoxy artifacts in PUFAs (if >14% BF3)[8]Saponification if water is present
Primary Application Total fatty acid profiling & absolute quantificationRapid transesterification of oils

References

  • 1 - LIPID MAPS 2.2 - PMC - NIH 3.3 - PMC - NIH

  • - SEAFDEC

  • 4 - Bio-protocol 6.5 - ResearchGate 7.6 - Chromatography Today 8.7 - MDPI

  • 8 - AOCS

Sources

Method

Application Note: In Vitro Cell Culture Assays Using Heptadecanoic Acid (C17:0) – BSA Conjugation

Executive Summary & Rationale Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid (OCS-FA) increasingly recognized for its potent bioactive properties, including anti-tumorigenic, anti-inflammatory, and metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid (OCS-FA) increasingly recognized for its potent bioactive properties, including anti-tumorigenic, anti-inflammatory, and metabolic regulatory effects. Unlike even-chain fatty acids, C17:0 has demonstrated unique efficacy in overcoming chemoresistance and inhibiting proliferation in various malignancies, such as pancreatic carcinoma and non-small cell lung cancers (NSCLC)1[1].

The Causality of BSA Conjugation: In vitro administration of free fatty acids (FFAs) presents a significant biophysical challenge. FFAs are highly lipophilic and insoluble in aqueous cell culture media. If added directly, they form micelles or precipitate, leading to artifactual detergent-like toxicity (membrane lysis) rather than true intracellular metabolic signaling. To establish a physiologically relevant in vitro model, C17:0 must be conjugated to Bovine Serum Albumin (BSA). In human serum, albumin acts as the primary carrier for FFAs, preventing micelle formation and facilitating controlled cellular uptake via specific transporters like CD36 and FATP2[2].

Mechanistic Pathways

C17:0 exerts its anti-cancer effects by modulating key signaling cascades. In NSCLC models, it suppresses the constitutively active PI3K/Akt pathway, thereby halting uncontrolled cell division3[3]. In pancreatic carcinoma, C17:0 inhibits the Hippo pathway, promoting apoptosis and synergistically enhancing sensitivity to chemotherapeutics like gemcitabine1[1].

G C17 Heptadecanoic Acid (C17:0) PI3K PI3K / Akt Pathway C17->PI3K Inhibits Hippo Hippo Pathway C17->Hippo Inhibits Apoptosis Apoptosis Induction C17->Apoptosis Enhances Proliferation Cell Proliferation PI3K->Proliferation Downregulates Hippo->Apoptosis Promotes

Fig 1: Mechanistic pathways modulated by Heptadecanoic Acid (C17:0) in cancer cell models.

Protocol 1: Preparation of C17:0-BSA Conjugates (6:1 Molar Ratio)

Objective: To create a stable, physiologically relevant 10 mM C17:0 : 1.7 mM BSA stock solution. The 6:1 molar ratio represents the maximum physiological binding capacity of albumin, ensuring no free micelles remain4[4].

Materials:

  • Heptadecanoic Acid (C17:0) powder (≥98% purity)5[5]

  • Ultra Fatty-Acid-Free BSA (Tissue culture grade)

  • 150 mM NaCl solution

  • 0.1 M NaOH (for pH adjustment)

Methodology:

  • Solubilization of C17:0: Dissolve powdered C17:0 in 150 mM NaCl to a concentration of 20 mM. Heat the solution in a water bath at 70°C.

    • Causality: Saturated fatty acids like C17:0 have high melting points (59-61°C). Heating to 70°C ensures complete disruption of crystalline structures and full solubilization in the aqueous buffer without the need for harsh organic solvents.

  • Preparation of BSA Carrier: Concurrently, dissolve fatty-acid-free BSA in 150 mM NaCl to a concentration of 3.4 mM. Incubate at 37°C with gentle stirring.

    • Causality: Using strictly fatty-acid-free BSA is critical to prevent competitive binding from endogenous lipids, ensuring maximum binding sites are available for C17:0.

  • Complexation: Slowly transfer the hot (70°C) C17:0 solution into the 37°C BSA solution at a 1:1 volume ratio, dropwise while stirring continuously.

  • Incubation: Stir the combined mixture for 1 hour at 37°C.

    • Causality: This incubation allows the hydrophobic tails of C17:0 to securely nest within the hydrophobic binding pockets of the BSA molecule, stabilizing the conjugate.

  • Sterilization & pH Adjustment: Adjust the final pH to 7.4 using 0.1 M NaOH. Filter sterilize the solution through a 0.22 µm PES membrane. Aliquot and store at -20°C.

Self-Validating Quality Control:

  • Visual Clarity Test: The final solution must be completely transparent. Cloudiness indicates unbound fatty acid precipitation. If cloudy, the preparation must be discarded.

  • Vehicle Control Generation: Prepare a "BSA-only" control by mixing 150 mM NaCl (heated to 70°C) with the 3.4 mM BSA solution (1:1 ratio), processed identically. This isolates the biological effect of the fatty acid from the carrier protein.

Workflow Step1 1. Solubilize C17:0 (150mM NaCl, 70°C) Step3 3. Conjugation (6:1) Stir 1h at 37°C Step1->Step3 Step2 2. Prepare FA-Free BSA (37°C, 150mM NaCl) Step2->Step3 Step4 4. Sterile Filter (0.22 µm, pH 7.4) Step3->Step4 Step5 5. In Vitro Assays (MTT, Flow Cytometry) Step4->Step5

Fig 2: Workflow for C17:0-BSA conjugation and subsequent in vitro cell culture applications.

Protocol 2: In Vitro Assays (Viability & Apoptosis)

Objective: To evaluate the anti-proliferative and apoptotic effects of C17:0 on cancer cell lines.

Methodology:

  • Cell Seeding: Seed target cells (e.g., MIA PaCa-2 or PC-9) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 6[6].

  • Treatment Preparation: Thaw the C17:0-BSA stock (10 mM) and BSA-only vehicle control at 37°C. Dilute in complete culture medium to achieve desired working concentrations (e.g., 25, 50, 75, 100, 150 µM).

  • Dosing: Aspirate the old medium and apply 100 µL of the C17:0 treatments and vehicle controls to the respective wells.

  • Endpoint Analysis (MTT Assay): After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

  • Endpoint Analysis (Flow Cytometry): For apoptosis, harvest cells post-treatment, stain with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer instructions, and analyze via flow cytometry.

Self-Validating Quality Control:

  • Baseline Normalization: Normalize viability data of C17:0-treated cells against the BSA-only vehicle control (not just untreated cells). This mathematically subtracts any background metabolic shifts or proliferation changes caused by the introduction of exogenous albumin into the culture medium.

Quantitative Data Summary

The following table summarizes the validated in vitro effects of C17:0 across different oncological models, highlighting its potential in overcoming acquired drug resistance.

Cell LineCancer TypeAssayIC50 / Effective DoseKey Biological Outcome
MIA PaCa-2Pancreatic CarcinomaMTT77.47 ± 2.10 μMReduced viability, Hippo pathway inhibition
GR-MIA PaCa-2Gemcitabine-Resistant PancreaticMTT71.45 ± 6.37 μMOvercame chemoresistance, induced apoptosis
PC-9Non-Small Cell Lung CancerCCK-8 / MTT100 μM (48 h)Inhibited proliferation via PI3K/Akt suppression
PC-9/GRGefitinib-Resistant NSCLCCCK-8 / MTT100 μM (48 h)Promoted apoptosis (29.63%), reduced migration

Data synthesized from established literature on C17:0 in vitro applications1[1],3[3], 7[7].

References

  • Application of Heptadecenoic Acid in Cancer Cell Line Studies Source: Benchchem URL
  • Fatty Acid Conjugation to Bovine Serum Albumin Source: Bio-protocol URL
  • Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells Source: PubMed / NIH URL
  • Fatty Acid-BSA complex protocol Source: WK Lab URL
  • Heptadecanoic Acid Inhibits Cell Proliferation in PC-9 non-small-cell Lung Cancer Cells With Acquired Gefitinib Resistance Source: PubMed / NIH URL
  • Heptadecanoic acid = 98 506-12-7 Source: Sigma-Aldrich URL
  • Heptadecanoic acid | Endogenous Metabolite Source: MedChemExpress URL

Sources

Technical Notes & Optimization

Troubleshooting

improving heptadecanoic acid solubility in aqueous cell culture media

Welcome to the Technical Support Center. Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid with emerging therapeutic and metabolic potential.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid with emerging therapeutic and metabolic potential. However, its high hydrophobicity makes it practically insoluble in standard aqueous cell culture media. Improper preparation leads to rapid precipitation, inconsistent dosing, and experimental artifacts.

This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to ensure stable, bioavailable C17:0 delivery to your in vitro models.

Part 1: Quantitative Data Summary

Before selecting a solubilization strategy, it is critical to understand the physical limits and biological impacts of your carrier system. The table below summarizes the quantitative parameters of the three primary delivery methods.

Delivery MethodMax Concentration (Typical)Optimal Molar RatioToxicity / Artifact RiskBest Use Case
Direct Solvent (EtOH/DMSO) < 100 µM in mediaN/AHigh (Solvent toxicity >0.1% v/v)Low-dose acute treatments
BSA Conjugation 1 - 5 mM (Stock)2:1 to 6:1 (FA:BSA)Low (Physiological carrier)Standard in vitro assays
Cyclodextrin (MβCD) 1 - 2 mM (Stock)VariableModerate (Cholesterol depletion)BSA-sensitive cell lines

Part 2: The Self-Validating Protocol for C17:0-BSA Conjugation

Expertise & Causality: Free fatty acids must be complexed with a carrier protein to mimic physiological delivery and prevent micelle formation[1]. We utilize Fatty Acid-Free Bovine Serum Albumin (BSA). The causality of precipitation often lies in thermal shock; thus, maintaining 37°C throughout the complexation is a strict requirement to prevent the fatty acid from crashing out of the BSA's hydrophobic binding pockets.

Step-by-Step Methodology:

  • Prepare C17:0 Stock: Dissolve powdered C17:0 in 100% Ethanol to a concentration of 150 mM. Heat the solution to 65°C and vortex periodically[2].

    • Self-Validation Checkpoint: The solution must be perfectly transparent with no particulate matter. If crystals remain, reheat and vortex.

  • Prepare BSA Base: Dissolve Fatty Acid-Free BSA (Fraction V) in 150 mM NaCl or serum-free basal media to achieve a 10% (w/v) solution.

    • Crucial Causality Step: Warm this solution in a 37°C water bath for at least 15 minutes before proceeding. Cold BSA will immediately precipitate the hot lipid.

  • Complexation: While maintaining the BSA solution at 37°C, add the hot C17:0 stock dropwise while stirring vigorously.

  • Incubation: Incubate the mixture in a 37°C water bath for 1 hour[2].

    • Self-Validation Checkpoint: Immediately upon addition, the solution will appear cloudy (transient precipitation). After 1 hour at 37°C, it must become completely clear[3]. If it remains cloudy, the conjugation has failed and must be discarded.

  • Filtration & Storage: Adjust pH to 7.4. Sterile filter through a 0.22 µm PES membrane. Aliquot into glass vials and store at -20°C[4].

G A 1. C17:0 Stock (EtOH, 65°C) C 3. Dropwise Mixing (Vigorous Stirring) A->C B 2. BSA Solution (Warmed to 37°C) B->C D 4. Incubation (37°C, 1 Hour) C->D E 5. Visual Check (Must be Clear) D->E F 6. Sterile Filter & Store (-20°C) E->F

Workflow for conjugating C17:0 to BSA, highlighting thermal and visual checkpoints.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does C17:0 precipitate immediately upon addition to my cell culture media? A: Precipitation is almost always caused by thermal shock. C17:0 has a high melting point. If you add a warm C17:0-BSA stock directly to cold culture media, the thermodynamic equilibrium shifts rapidly, causing the fatty acid to detach from the BSA and crystalize. Fix: Always pre-warm your target cell culture media to 37°C before adding the C17:0-BSA complex[2].

Q2: What is the optimal molar ratio for C17:0 to BSA, and why does it matter? A: A molar ratio between 3:1 and 6:1 (Fatty Acid to BSA) is standard[4]. BSA has multiple binding sites for fatty acids, but its binding affinity decreases exponentially as more sites are occupied. Exceeding a 6:1 ratio significantly increases the concentration of unbound free fatty acids. Unbound fatty acids act as detergents, destroying cell membranes and inducing severe lipotoxicity, which will confound your viability data[1].

Q3: Can I bypass BSA and just use DMSO or Ethanol to deliver C17:0? A: Technically yes, but practically no. While C17:0 can be dissolved in ethanol or DMSO for stock creation, adding these directly to aqueous media without a carrier severely limits your maximum working concentration. Furthermore, keeping the final solvent concentration below 0.1% (v/v) to avoid solvent-induced cytotoxicity means you cannot achieve therapeutic doses of C17:0 without a carrier[1].

Q4: Are there alternative carriers if my specific cell line is sensitive to BSA? A: Yes. Cyclodextrins, specifically methyl-β-cyclodextrin (MβCD), can be used to form water-soluble inclusion complexes with lipophilic compounds like C17:0[5]. The hydrophobic cavity of the cyclodextrin encapsulates the fatty acid tail, enhancing aqueous solubility without the use of animal-derived proteins. However, monitor your cells closely, as empty cyclodextrins can deplete cellular membrane cholesterol.

Q5: How does C17:0 actually behave once it successfully enters the cell? A: Once bioavailable, C17:0 integrates into the cellular lipid pool and exerts distinct metabolic and anti-inflammatory effects. Unlike even-chain saturated fats (like palmitate) that often induce lipotoxicity, C17:0 has been shown to diminish proinflammatory signaling, specifically by reducing the phosphorylation of JAK2 and STAT3, thereby mitigating cellular inflammation[6].

G A Soluble C17:0-BSA Complex B Cellular Uptake (Transporters / Diffusion) A->B C Intracellular C17:0 Pool B->C D Inhibition of JAK2/STAT3 Phosphorylation C->D E Reduction in Proinflammatory Cytokines (e.g., TNF-α) D->E

Mechanism of action for bioavailable C17:0, showing reduction of JAK2/STAT3 inflammation.

References

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity Source: PubMed Central (PMC) URL:[Link]

  • Conjugation of fatty acids with BSA Source: ResearchGate URL:[Link]

  • Fatty Acid-BSA complex protocol Source: WK Lab URL:[Link]

  • Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice Source: PubMed Central (PMC) URL:[Link]

  • Source: Google Patents (WO2017136775A1)

Sources

Optimization

preventing oxidation and degradation of heptadecanoic acid analytical standards

Welcome to the Technical Support Center for Lipidomics and Analytical Standards. As a Senior Application Scientist, I frequently observe laboratories treating all fatty acid standards identically.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipidomics and Analytical Standards. As a Senior Application Scientist, I frequently observe laboratories treating all fatty acid standards identically. However, the physicochemical reality is that while saturated fatty acids like heptadecanoic acid (C17:0) resist auto-oxidation, they are highly susceptible to physical degradation (precipitation), chemical degradation (unintended esterification), and co-oxidation when used in complex biological matrices.

This guide is designed to provide you with self-validating protocols and mechanistic explanations to ensure the absolute integrity of your C17:0 analytical standards.

FAQ Section 1: Storage, Handling, and Preventing Degradation

Q1: Heptadecanoic acid is a saturated fatty acid. Why do storage guidelines still recommend purging with inert gas to prevent oxidation? A: It is a common misconception that saturated fatty acids (SFAs) do not require inert storage. While C17:0 lacks the carbon-carbon double bonds that make polyunsaturated fatty acids (PUFAs) highly susceptible to lipid peroxidation, analytical standards are rarely used in a vacuum. The causality for inert purging is twofold:

  • Mixed Standard Co-Oxidation: C17:0 is frequently prepared in complex calibration mixtures containing unsaturated fatty acids[1]. Oxidation of PUFAs generates reactive oxygen species (ROS) and free radicals that can propagate degradation cascades within the solvent matrix, indirectly affecting the stability of the entire mixture.

  • Moisture-Driven Hydrolysis: Oxygen ingress is almost always accompanied by atmospheric moisture. Moisture in alcoholic solvents drives unintended hydrolysis or shifts the equilibrium during subsequent derivatization steps. Purging the headspace with Argon or Nitrogen is a mandatory self-validating step to preserve the integrity of the analytical system[2].

Q2: What are the optimal solvents and storage conditions for C17:0 stock solutions? A: C17:0 is supplied as a crystalline solid and must be dissolved in an appropriate organic solvent. Avoid storing C17:0 in aqueous buffers for more than 24 hours, as it is sparingly soluble and will precipitate, leading to inaccurate standard curves[2].

Table 1: Quantitative Solubility and Storage Parameters for C17:0[2]

ParameterValueCausality / Scientific Rationale
Storage Temp (Solid) -20°CMinimizes thermal kinetic energy, ensuring stability ≥ 4 years.
Solubility (Ethanol) ~25 mg/mLExcellent for stock solutions; must be tightly sealed to prevent evaporation.
Solubility (DMF) ~25 mg/mLHigh solubility; ideal for non-protic experimental requirements.
Solubility (DMSO) ~10 mg/mLGood solubility, but DMSO freezes at room temperature; requires careful, complete thawing before pipetting to avoid concentration gradients.
Solubility (Aqueous) ~0.25 mg/mLSparingly soluble (in 1:1 DMF:PBS, pH 7.2). Do not store > 1 day due to micelle formation and precipitation risk.

FAQ Section 2: Troubleshooting GC-MS/LC-MS Analytical Issues

Q3: I am losing my C17:0 internal standard signal during GC-MS analysis. What is causing this degradation? A: Signal loss of C17:0 in GC-MS is rarely true "degradation" of the carbon chain. Instead, it is usually a failure in the derivatization workflow or physical loss within the instrument. Free fatty acids have high boiling points and active carboxyl groups that interact with the GC inlet, causing peak tailing or irreversible adsorption[3]. If your peak is disappearing, check these causal factors:

  • Incomplete Derivatization: C17:0 must be converted to a Fatty Acid Methyl Ester (FAME) to increase volatility and thermal stability[4]. If your methanolic HCl or BF3/Methanol reagent has absorbed atmospheric moisture, the esterification yield will plummet.

  • Unintended Pre-Esterification: If your stock solution is stored in methanol under slightly acidic conditions for prolonged periods, C17:0 may prematurely esterify into methyl heptadecanoate. When you later attempt to quantify the "free" acid, the concentration will appear artificially low.

  • Injector Port Condensation: If the GC inlet is too cold (<250°C), the C17:0 FAME will not vaporize efficiently, leading to poor recovery compared to shorter-chain internal standards[5].

Experimental Protocols

Protocol 1: Preparation and Inert Storage of C17:0 Stock Solutions

This protocol ensures a self-validating system where solvent evaporation and moisture ingress are actively prevented.

  • Equilibration: Remove the crystalline C17:0 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Dissolution: Dissolve the solid in HPLC-grade Ethanol or DMF to achieve a stock concentration of 10 mg/mL. Vortex for 60 seconds until completely clear.

  • Aliquotting: Transfer 100 µL aliquots into amber glass vials with PTFE-lined screw caps.

  • Inert Purging: Insert a clean needle attached to a gentle stream of high-purity Argon or Nitrogen gas into the vial headspace for 5–10 seconds.

  • Sealing: Immediately cap the vial tightly. Store at -20°C. Discard any working aliquot after 3 freeze-thaw cycles to prevent concentration drift due to solvent evaporation.

Protocol 2: FAME Derivatization for GC-MS (Preventing Thermal Degradation)

Derivatization is mandatory to prevent thermal decomposition of C17:0 at high GC temperatures.

  • Spiking: Spike 10-20 mg of your lipid sample with a known concentration of the C17:0 internal standard stock solution[4].

  • Solvent Evaporation: Dry the sample under a gentle stream of Nitrogen gas to remove any trace water (water strictly inhibits the esterification reaction).

  • Esterification: Add 1 mL of 2M Methanolic HCl (or 14% BF3 in Methanol). Cap tightly and heat at 60°C for 1 hour[4]. Do not exceed 80°C, as extreme heat can cause side reactions.

  • Extraction: Cool to room temperature. Add 2 mL of GC-grade Hexane and 2 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the highly volatile C17:0 FAME. Transfer this layer to a GC autosampler vial for injection.

Visualizations

G A Solid C17:0 Standard (Store at -20°C) B Dissolve in Ethanol or DMF A->B Warm to RT C Aliquot into Amber Vials B->C F Aqueous Buffer (Avoid long-term) B->F Max 1 day use D Purge Headspace with Argon/N2 C->D E Seal & Store at -20°C D->E Prevents oxidation

Caption: Workflow for the preparation and inert storage of heptadecanoic acid stock solutions.

G Start Low C17:0 IS Recovery in GC-MS Deriv Check Derivatization (FAME Conversion) Start->Deriv Inlet Check GC Inlet Temperature Start->Inlet Solvent Check Stock Solvent Start->Solvent Moisture Moisture in Reagents? (Inhibits Esterification) Deriv->Moisture Temp Increase to 250°C (Prevents Condensation) Inlet->Temp Ester Premature Esterification? (Avoid acidic MeOH storage) Solvent->Ester

Caption: Decision tree for troubleshooting heptadecanoic acid signal degradation in GC-MS workflows.

References

  • Cayman Chemical.
  • Cayman Chemical. "Odd-chain Fatty Acid MaxSpec® LC-MS Mixture". caymanchem.com.
  • BenchChem.
  • DIVA Portal. "Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method". diva-portal.org.
  • LIPID MAPS. "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry". lipidmaps.org.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Biological Activities of C15:0 vs. C17:0: A Comprehensive Comparison Guide

As odd-chain saturated fatty acids (OCFAs) transition from simple dietary biomarkers to active therapeutic agents, distinguishing the biological activities of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) has...

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Author: BenchChem Technical Support Team. Date: April 2026

As odd-chain saturated fatty acids (OCFAs) transition from simple dietary biomarkers to active therapeutic agents, distinguishing the biological activities of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) has become critical for drug development and nutritional science. Historically grouped together as markers of dairy fat intake, recent high-resolution in vivo and in vitro profiling reveals a stark divergence in their origins, receptor engagement, and pleiotropic efficacy.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vivo performance of C15:0 and C17:0, detailing the causality behind their mechanistic differences and providing self-validating experimental protocols for your own preclinical evaluations.

Mechanistic Divergence: Origins and Receptor Engagement

To understand the in vivo differences between C15:0 and C17:0, we must first examine their origins and molecular targets.

Biosynthetic Origins: While circulating C15:0 is primarily exogenous (diet-derived), C17:0 is heavily influenced by endogenous biosynthesis. In vivo models demonstrate that C17:0 is actively synthesized through the α-oxidation of stearic acid (C18:0) and the elongation of propionyl-CoA[1]. This endogenous regulation makes C17:0 a less reliable candidate for targeted exogenous supplementation, as its baseline is subject to complex metabolic homeostasis.

Receptor Agonism & Signaling: The therapeutic potential of C15:0 is driven by its role as a multi-modal regulator of metabolism and inflammation[2].

  • C15:0 (Pentadecanoic Acid): Acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors (PPAR) α and δ. It activates the AMP-activated protein kinase (AMPK) pathway and inhibits the mechanistic target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6) [3].

  • C17:0 (Heptadecanoic Acid): Exhibits chain-length specificity that alters receptor fit. C17:0 is a significantly weaker PPARδ agonist and is essentially inactive at PPARα[4]. Consequently, it fails to trigger the broad downstream metabolic and anti-inflammatory cascades seen with C15:0.

SignalingPathway C15 C15:0 (Pentadecanoic Acid) PPARa PPAR-α C15->PPARa Partial Agonist PPARd PPAR-δ C15->PPARd Partial Agonist AMPK AMPK Pathway C15->AMPK Activates mTOR mTOR / HDAC6 C15->mTOR Inhibits C17 C17:0 (Heptadecanoic Acid) C17->PPARa Inactive C17->PPARd Weak Agonist Metabolism Improved Lipid/Glucose Homeostasis PPARa->Metabolism PPARd->Metabolism Inflammation Reduced Inflammation & Fibrosis PPARd->Inflammation AMPK->Metabolism mTOR->Inflammation Inhibition reduces

C15:0 and C17:0 Differential Receptor Engagement and Downstream Signaling

In Vivo Biological Efficacy: Quantitative Comparison

When translated to in vivo models, the structural differences between C15:0 and C17:0 yield vastly different phenotypic outcomes.

In high-fat diet-induced obesity (DIO) and non-alcoholic steatohepatitis (NASH) models, oral C15:0 supplementation actively attenuates dyslipidemia, reduces pro-inflammatory cytokines (IL-6, MCP-1, TNF-α), and halts liver fibrosis [5]. By partially activating PPARα, C15:0 upregulates CPT1A and ACOX1, enhancing mitochondrial β-oxidation and clearing ectopic lipid deposition[4]. C17:0, lacking robust PPARα/AMPK engagement, does not exhibit this level of direct, dose-dependent in vivo efficacy.

Quantitative Data Summary
Biological ParameterC15:0 (Pentadecanoic Acid)C17:0 (Heptadecanoic Acid)
Primary Origin Exogenous (Dietary Intake)Exogenous & Endogenous (Biosynthesis)
PPAR-α Agonism (EC50) Active (~11.5 µM)Inactive
PPAR-δ Agonism (EC50) Active (~2.7 µM)Weak Agonist
AMPK Activation Strong ActivatorMinimal / Unconfirmed
In Vivo Metabolic Efficacy Lowers glucose, cholesterol, and body weight gain in HFD modelsInversely associated with T2DM in cohorts; lacks direct in vivo efficacy data
In Vivo Antifibrotic Efficacy Attenuates NASH and liver fibrosisLimited to no direct antifibrotic activity
Cytokine Reduction Lowers IL-6, MCP-1, TNF-αNegligible reduction

Experimental Protocols: Standardized In Vivo Evaluation

To objectively validate the differential activities of OCFAs, researchers must employ protocols that isolate exogenous supplementation from endogenous synthesis. The following methodology provides a self-validating framework for comparing C15:0 and C17:0 in vivo.

Protocol: Evaluating OCFA Efficacy via Diet-Induced Obesity (DIO) Models

Rationale: This protocol utilizes deuterated isotopes and orthogonal validation (lipidomics + transcriptomics) to establish direct causality between OCFA administration and metabolic outcomes.

Step 1: Animal Model Selection & Baseline Establishment

  • Action: Acclimatize 8-week-old male C57BL/6J mice. Assign them to a High-Fat Diet (HFD, 60% kcal from fat) for 8 weeks prior to intervention.

  • Causality: The HFD reliably induces metabolic syndrome (elevated cholesterol, glucose, and hepatic steatosis). Establishing this baseline is critical to measure the reversal of pathology, rather than just prevention.

Step 2: Isotope-Labeled Dosing Strategy

  • Action: Formulate deuterated C15:0 (d29-C15:0) and C17:0 (d33-C17:0) in a vehicle of 0.5% methylcellulose. Administer daily via oral gavage at equimolar doses (e.g., 20 mg/kg) for 12 weeks. Include a vehicle-only control group.

  • Causality: Deuterated tracking is a self-validating step. Because C17:0 is endogenously synthesized in vivo[1], standard C17:0 supplementation cannot be accurately quantified in tissue. Deuteration definitively differentiates the supplemented fatty acid from the host's endogenous production.

Step 3: Pharmacokinetic & Lipidomic Profiling

  • Action: Collect plasma at 0, 2, 4, 8, and 24 hours post-dose. Euthanize at week 12 and harvest hepatic and adipose tissue. Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify lipid species.

  • Causality: Measuring free fatty acids in plasma only proves absorption. Lipidomic profiling of hepatic tissue confirms that the OCFAs are structurally incorporated into cell membrane phospholipids, which is required to alter membrane fluidity and protect against lipid peroxidation[2].

Step 4: Transcriptomic Validation of Receptor Engagement

  • Action: Extract RNA from hepatic tissue and perform RNA-Seq. Specifically quantify the expression of PPARα/δ target genes (CPT1A, ACOX1) and inflammatory markers (MCP-1, TNF-α).

  • Causality: This orthogonal validation ensures that the observed phenotypic changes (e.g., reduced liver fat) are mechanistically driven by the hypothesized PPAR agonism, rather than off-target toxicological effects.

Workflow Model In Vivo Model (DIO Mice) Dosing Oral Administration (Deuterated OCFAs) Model->Dosing Sampling Tissue/Plasma Collection Dosing->Sampling Analysis LC-MS Lipidomics & RNA-Seq Sampling->Analysis Outcome Metabolic Biomarker Quantification Analysis->Outcome

Standardized In Vivo Workflow for Evaluating OCFA Biological Efficacy

Conclusion

While both C15:0 and C17:0 are inversely associated with metabolic disease in epidemiological cohorts, their in vivo biological activities are fundamentally distinct. C15:0 operates as a potent, multi-target therapeutic—acting as a dual PPARα/δ agonist and AMPK activator to actively reverse inflammation and fibrosis. Conversely, C17:0 lacks this robust receptor engagement and is heavily influenced by endogenous biosynthesis. For drug development professionals and researchers, C15:0 represents a highly actionable, essential fatty acid target, whereas C17:0's utility remains largely restricted to complex metabolic biomarker profiling.

References

  • Venn-Watson, S., Lumpkin, R., & Dennis, E. A. (2020). "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports, 10(1), 8161.[Link]

  • Venn-Watson, S., & Butterworth, C. N. (2022). "Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems." PLOS One, 17(5), e0268778.[Link]

  • Venn-Watson, S., & Schork, N. J. (2023). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 15(21), 4607.[Link]

  • "Molecular and cellular mechanisms of pentadecanoic acid." (2025). World Journal of Gastroenterology, 31(1).[Link]

  • Jenkins, B. J., et al. (2017). "Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance." Scientific Reports, 7, 44845.[Link]

Sources

Comparative

Comparative Analysis of Odd-Chain vs. Even-Chain Saturated Fatty Acids: Metabolic Divergence and Therapeutic Potential

Executive Summary For decades, saturated fatty acids (SFAs) were uniformly classified as lipotoxic drivers of cardiometabolic disease. However, high-resolution lipidomics has catalyzed a paradigm shift, revealing a stark...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, saturated fatty acids (SFAs) were uniformly classified as lipotoxic drivers of cardiometabolic disease. However, high-resolution lipidomics has catalyzed a paradigm shift, revealing a stark structural and functional dichotomy based on carbon chain length. Even-chain saturated fatty acids (ECFAs), such as palmitic acid (C16:0), are heavily implicated in inflammation, insulin resistance, and endoplasmic reticulum (ER) stress. Conversely, odd-chain saturated fatty acids (OCFAs), primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), demonstrate potent cardioprotective, antifibrotic, and metabolic-rescue properties.

This guide provides a deep-dive comparative analysis of their mechanistic divergence, physiological impacts, and the rigorous experimental frameworks required to evaluate them in research and drug development.

Mechanistic Divergence: The Anaplerotic Bypass

The fundamental difference between OCFAs and ECFAs lies in their mitochondrial β -oxidation end-products and their subsequent interaction with the Tricarboxylic Acid (TCA) cycle.

  • ECFA Metabolism : ECFAs undergo successive rounds of β -oxidation, yielding exclusively 2-carbon Acetyl-CoA molecules. In states of metabolic overload, excess Acetyl-CoA overwhelms the TCA cycle, shunting lipid intermediates into toxic species like ceramides and diacylglycerols, which induce severe lipotoxicity and ER stress[1].

  • OCFA Metabolism : OCFAs also yield Acetyl-CoA but uniquely terminate in a 3-carbon Propionyl-CoA molecule. Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) and isomerized to Succinyl-CoA, which directly enters the TCA cycle[1]. This "anaplerotic bypass" replenishes TCA intermediates (yielding a net +1 succinate per mole of C15:0 oxidized), sustaining mitochondrial respiratory flux and preventing the accumulation of toxic lipid species[2].

Pathway OCFA Odd-Chain Fatty Acids (C15:0, C17:0) BetaOx Mitochondrial Beta-Oxidation OCFA->BetaOx ECFA Even-Chain Fatty Acids (C16:0, C18:0) ECFA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA OCFA Terminal Step TCA TCA Cycle (Anaplerosis) AcetylCoA->TCA Lipotox Lipotoxicity & Inflammation AcetylCoA->Lipotox Excess ECFA Accumulation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA PCC & MCM SuccinylCoA->TCA Replenishes Cycle

Caption: Metabolic divergence of odd-chain vs even-chain saturated fatty acids.

Cellular Signaling and Physiological Impact

Beyond basic metabolism, OCFAs and ECFAs engage entirely different cellular signaling cascades. C15:0 operates as a multi-modal regulator, activating AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-Activated Receptors (PPAR α/δ ) while inhibiting the mechanistic target of rapamycin (mTOR)[1]. This profile mirrors the effects of longevity-associated compounds like rapamycin and metformin. In contrast, C16:0 acts as a pro-inflammatory agonist, driving reactive oxygen species (ROS) generation and reducing nitric oxide (NO) production[2].

Table 1: Quantitative Comparison of Biological Effects (C15:0 vs. C16:0)

Feature / MetricPentadecanoic Acid (C15:0)Palmitic Acid (C16:0)
Carbon Chain Length 15 (Odd)16 (Even)
Beta-Oxidation End Products Acetyl-CoA + Propionyl-CoAAcetyl-CoA only
TCA Cycle Impact Anaplerotic (yields Succinate)Non-anaplerotic
Receptor Targets PPAR α/δ Agonist, AMPK ActivatorTLR4 Agonist (Pro-inflammatory)
mTOR Pathway Inhibits mTORActivates mTOR
Adipokine Association Inversely correlated with Leptin & PAI-1Positively correlated with Resistin
Cardiometabolic Risk 12-25% reduction in CVD events (highest quintile)Associated with increased lipotoxicity and CVD risk
Effective In Vitro Dose 5-20 μ mol/L (Restores mitochondrial function)>100 μ mol/L (Induces ROS and ER stress)
Experimental Methodologies for SFA Analysis

To objectively study the differential effects of OCFAs and ECFAs, researchers must employ highly specific analytical and in vitro methodologies.

Protocol 1: High-Sensitivity GC-MS Lipidomics for SFA Profiling
  • Objective : Quantify trace endogenous OCFAs (<0.5% of total plasma lipids) against highly abundant ECFAs without co-elution artifacts.

  • Causality & Self-Validation : Standard Flame Ionization Detection (FID) lacks the structural resolution to separate complex isomers. This protocol utilizes Negative Chemical Ionization (NCI) coupled with pentafluorobenzyl (PFB) derivatization to achieve femtomole sensitivity[4]. Deuterated internal standards are spiked before extraction; their known ratios act as a self-validating system to correct for matrix effects and extraction losses[5].

Step-by-Step Methodology:

  • Sample Preparation & Spiking : Aliquot 100 μ L of plasma or 0.5×106 cells. Immediately spike with 100 μ L of an internal standard mix containing deuterated isotopes (e.g., 25 ng of d3-C15:0, d3-C16:0)[5].

  • Acidic Liquid-Liquid Extraction : Add 2 volumes of methanol and acidify with HCl to a 25 mM final concentration. Extract twice with isooctane. Causality: Acidification ensures the carboxylate groups of free fatty acids are fully protonated, driving them efficiently into the non-polar isooctane phase[4].

  • Derivatization : Dry the combined organic layers under vacuum. Add 25 μ L of 1% pentafluorobenzyl bromide (PFB-Br) and 25 μ L of 1% diisopropylethylamine in acetonitrile. Incubate for 20 minutes at room temperature[5]. Causality: PFB esters capture thermal electrons efficiently in NCI mode, yielding highly stable [M−H]− anions for ultra-sensitive detection[4].

  • GC-MS Analysis & Quantitation : Inject 1 μ L into the GC-MS. Quantify absolute concentrations by calculating the peak area ratio of the endogenous unlabeled SFA to its corresponding deuterated internal standard[4].

Workflow Sample Biological Sample (Cells/Plasma/Tissue) Spike Spike Internal Standards (Deuterated Isotopes) Sample->Spike Extract Liquid-Liquid Extraction (Isooctane/Methanol/HCl) Spike->Extract Derivatize Derivatization (PFB Bromide) Extract->Derivatize GCMS NCI GC-MS Analysis Derivatize->GCMS Quant Data Quantitation (Isotope Dilution Ratio) GCMS->Quant

Caption: GC-MS lipidomics workflow for precise quantification of fatty acids.

Protocol 2: In Vitro Assessment of Mitochondrial Rescue & Lipotoxicity
  • Objective : Validate the anaplerotic rescue capacity of C15:0 in cells subjected to C16:0-induced lipotoxicity.

  • Causality & Self-Validation : C16:0 overload stalls the TCA cycle and depolarizes the mitochondrial membrane. Because C15:0 produces succinyl-CoA, it bypasses this metabolic bottleneck. Using a BSA-vehicle control ensures that observed effects are due to intracellular lipid metabolism, not non-specific detergent effects from free fatty acids in the media[2].

Step-by-Step Methodology:

  • Lipid Conjugation : Conjugate C15:0 and C16:0 to fatty-acid-free Bovine Serum Albumin (BSA) at a 3:1 molar ratio at 37°C to mimic physiological lipid transport.

  • Cell Treatment : Culture human umbilical vein endothelial cells (HUVECs) or myocytes. Treat with: (A) BSA Vehicle (Control), (B) 200 μ M C16:0 (Lipotoxic condition), and (C) 200 μ M C16:0 + 20 μ M C15:0 (Rescue condition) for 24 hours[2].

  • Mitochondrial Membrane Potential ( ΔΨm​ ) Assay : Wash cells and incubate with JC-1 dye (2 μ M) for 30 minutes. JC-1 forms red J-aggregates in healthy, polarized mitochondria and remains as green monomers in depolarized mitochondria.

  • Flow Cytometry Analysis : Quantify the Red/Green fluorescence ratio. A statistically significant restoration of the Red/Green ratio in the rescue condition (C) compared to the lipotoxic condition (B) validates the anaplerotic mechanism of C15:0[2].

Implications for Drug Development

The distinct pharmacological profile of OCFAs positions them as prime candidates for therapeutic intervention in metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and age-related mitochondrial dysfunction. By shifting the focus from broad SFA restriction to targeted OCFA supplementation, drug developers can leverage endogenous anaplerotic pathways to restore metabolic homeostasis without the adverse lipotoxic effects associated with ECFAs.

References
  • Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines Source: PLOS One URL:[Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review Source: PMC - NIH URL:[Link]

  • Molecular and cellular mechanisms of pentadecanoic acid Source: PMC - NIH URL:[Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: PMC - NIH URL:[Link]

  • Fatty Acid Mass Spectrometry Protocol Source: LIPID MAPS URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Heptadecanoic Acid

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reag...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as heptadecanoic acid, is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of heptadecanoic acid, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also safe and sustainable.

Hazard Assessment and Safety Precautions

Heptadecanoic acid (also known as margaric acid) is a saturated fatty acid. While it is not classified as a hazardous substance under most regulations, some safety data sheets (SDS) indicate that it can cause skin and eye irritation[1][2]. Therefore, prudent handling and the use of appropriate Personal Protective Equipment (PPE) are essential.

Causality: The irritant nature of heptadecanoic acid, particularly in powdered form, stems from its ability to cause mechanical irritation to the eyes and respiratory tract. Prolonged skin contact may lead to dryness or mild irritation. The core principle here is minimizing direct contact.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent airborne powder or splashes from contacting the eyes[1][3].
Hand Protection Protective gloves (e.g., nitrile).To prevent direct skin contact[1][3].
Body Protection A standard laboratory coat or impervious clothing.To protect skin and clothing from contamination[3][4].
Respiratory A suitable respirator may be required if dust is generated.To avoid inhalation of fine particles, especially when handling bulk quantities[4].

Before beginning any work, ensure that a safety shower and an eyewash station are accessible[3][4].

Regulatory Framework: The "Why" Behind Disposal Rules

The universal directive for chemical disposal is to "dispose of substance in accordance with prevailing country, federal, state and local regulations"[3][4]. This is not a generic disclaimer but a foundational principle of chemical safety and environmental law. In the United States, the primary federal agency governing hazardous waste is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5].

Heptadecanoic acid is not typically a "listed" hazardous waste. However, it could be considered a hazardous waste if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity), though this is unlikely for pure heptadecanoic acid[6]. The most common reason a laboratory chemical like this requires special disposal is its potential to be mixed with other hazardous substances.

Key Principle: The goal of waste segregation and proper disposal is to prevent chemical reactions in the waste stream and to ensure that waste is treated in a manner that neutralizes its potential harm to human health and the environment[7][8]. For instance, disposing of organic compounds down the drain is prohibited as it can interfere with wastewater treatment processes and harm aquatic life[9][10].

Disposal Decision Workflow

To ensure a logical and compliant disposal process, the following decision workflow should be followed. This process helps to correctly categorize the waste stream for final disposal.

G start Start: Heptadecanoic Acid for Disposal is_contaminated Is the material contaminated with other chemicals (e.g., solvents)? start->is_contaminated uncontaminated_solid Uncontaminated Solid Heptadecanoic Acid is_contaminated->uncontaminated_solid No contaminated Contaminated Material is_contaminated->contaminated Yes package_solid Package in a clearly labeled, sealed container. Label: 'Heptadecanoic Acid Waste' uncontaminated_solid->package_solid waste_pickup Store in designated satellite accumulation area. package_solid->waste_pickup identify_contaminant Identify Contaminants. Are they halogenated solvents? contaminated->identify_contaminant halogenated Package in 'Halogenated Organic Waste' container. identify_contaminant->halogenated Yes non_halogenated Package in 'Non-Halogenated Organic Waste' container. identify_contaminant->non_halogenated No halogenated->waste_pickup non_halogenated->waste_pickup ehs_disposal Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste contractor. waste_pickup->ehs_disposal

Caption: Decision workflow for proper disposal of Heptadecanoic Acid.

Step-by-Step Disposal Protocols

The following protocols provide actionable guidance for common laboratory scenarios.

Protocol 1: Disposal of Uncontaminated, Solid Heptadecanoic Acid

This protocol applies to pure, unused, or non-contaminated heptadecanoic acid.

  • Preparation: Ensure you are wearing the required PPE (safety glasses, gloves, lab coat).

  • Containment: Place the solid heptadecanoic acid into a chemically compatible, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is ideal[6][7]. The original product container can be reused for this purpose, but the original label must be fully defaced[6].

  • Labeling: Clearly label the container as "SOLID WASTE: Heptadecanoic Acid". Include the date and the name of the generating researcher/laboratory. Accurate labeling is crucial for proper disposal by waste management professionals[6][7].

  • Storage: Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizing agents[1].

  • Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

Protocol 2: Disposal of Heptadecanoic Acid Contaminated with Solvents

This is a common scenario for waste generated from experimental workups.

  • Segregation is Key: Do not mix different waste streams. Laboratory waste should be segregated based on chemical compatibility[7][11].

  • Identify Contaminants: Determine the nature of the solvent contamination. The most common segregation is between halogenated and non-halogenated solvents[7].

  • Containment:

    • If contaminated with non-halogenated solvents (e.g., ethanol, hexanes, ethyl acetate), place the waste into a designated "Non-Halogenated Solid Organic Waste" container.

    • If contaminated with halogenated solvents (e.g., dichloromethane, chloroform), place the waste into a designated "Halogenated Solid Organic Waste" container.

  • Labeling: Use the appropriate hazardous waste tag provided by your EHS department. List all components, including heptadecanoic acid and the solvent(s), with approximate percentages[6].

  • Storage & Disposal: Keep the container tightly sealed when not in use and store it in your designated satellite accumulation area. Arrange for EHS pickup.

Protocol 3: Disposal of Empty Heptadecanoic Acid Containers

Empty containers are not necessarily non-hazardous. They must be handled correctly to prevent chemical exposure to custodial staff[7].

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve heptadecanoic acid.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) is now considered chemical waste. Dispose of the rinsate into the appropriate liquid waste stream (e.g., "Non-Halogenated Solvent Waste")[7].

  • Container Disposal: Once triple-rinsed and dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular laboratory glassware or plastic recycling waste stream, according to your institution's policy[7].

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate any potential hazard.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area and restrict access[4][10].

  • Ventilate: Ensure the area is well-ventilated[3][4].

  • Assemble PPE: Before cleaning, don the appropriate PPE, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For solid spills, carefully sweep the material to collect it, avoiding dust generation[1].

    • Absorb any solutions with an inert, finely-powdered material like diatomite or a universal binder[3][4].

    • Place all contaminated materials into a sealed container for disposal as chemical waste[10].

  • Decontamination: Clean the spill area and any contaminated equipment, often by scrubbing with alcohol[3][4].

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted with the utmost integrity from discovery through disposal.

References

  • Heptadecanoic acid (Margaric acid) Safety Data Sheet. (2020, October 21). GL Sciences Inc. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]

  • Chemically hazardous waste. (n.d.). The University of Tokyo Environmental Science Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (2003, July 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 40 CFR Part 279 -- Standards for the Management of Used Oil. (n.d.). eCFR. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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